molecular formula C10H9N3OS B12184924 N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide

Cat. No.: B12184924
M. Wt: 219.27 g/mol
InChI Key: DYNZDIHBYIHONE-UHFFFAOYSA-N
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Description

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide typically involves the reaction of 3-(1,2,3-thiadiazol-4-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The compound’s thiadiazole ring is known to interact with nucleic acids, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.

    1,2,4-Thiadiazole: Differing in the position of nitrogen atoms, but also exhibits antimicrobial properties.

    1,2,5-Thiadiazole:

Uniqueness

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide stands out due to its specific substitution pattern and the presence of the acetamide group, which can enhance its biological activity and solubility. This unique structure allows it to interact with different molecular targets compared to other thiadiazole derivatives .

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-[3-(thiadiazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-3-8(5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14)

InChI Key

DYNZDIHBYIHONE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSN=N2

Origin of Product

United States

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